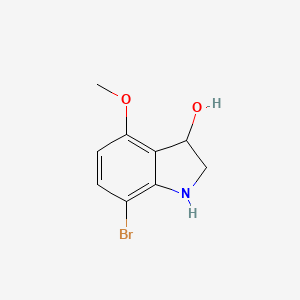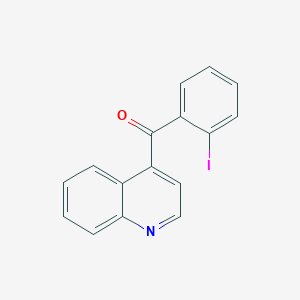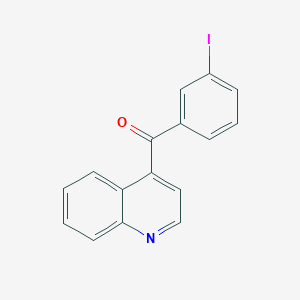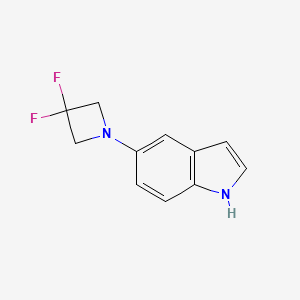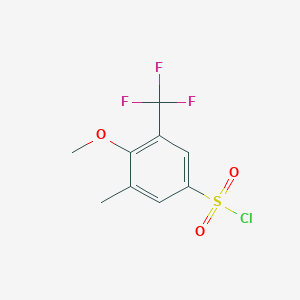
Chlorure de 4-méthoxy-3-méthyl-5-(trifluorométhyl)benzènesulfonyle
Vue d'ensemble
Description
4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is an organic compound . It is an orange liquid at room temperature . Its molecular formula is C9H8ClF3O3S, with an average mass of 288.671 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClF3O3S/c1-5-3-6(9(14)15)4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is an orange liquid at room temperature . Its molecular weight is 288.671 Da . The InChI code is 1S/C9H8ClF3O3S/c1-5-3-6(9(14)15)4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3 .Applications De Recherche Scientifique
Intermédiaire pharmaceutique
Ce composé peut servir d'intermédiaire dans la synthèse pharmaceutique. Il fait partie du groupe sulfonyle organique, qui est souvent utilisé dans la création de divers composés médicinaux en raison de sa réactivité et de sa capacité à agir comme groupe partant dans les réactions chimiques .
Arylation désulfitivante catalysée au palladium
Il peut être utilisé dans la synthèse de thiophènes β-arylés et de pyrroles 2,5-diarylés par arylation désulfitivante catalysée au palladium de thiophènes et de pyrroles .
Synthèse personnalisée
Le composé est disponible pour une synthèse personnalisée, ce qui indique son utilisation dans des réactions chimiques spécialisées et potentiellement dans le développement de nouveaux matériaux ou produits chimiques .
Mécanisme D'action
Mode of Action
The mode of action of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is likely to involve electrophilic substitution reactions . The sulfonyl chloride group (-SO2Cl) is highly reactive and can be replaced by nucleophiles, leading to the formation of sulfonamides or sulfonic esters.
Action Environment
Environmental factors such as pH, temperature, and the presence of nucleophiles can significantly influence the reactivity and stability of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride . For instance, it is sensitive to moisture and should be stored under inert gas at low temperatures .
Analyse Biochimique
Biochemical Properties
4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a sulfonylating agent, which means it can introduce a sulfonyl group into other molecules. This property makes it useful in the synthesis of sulfonamides, which are important in medicinal chemistry. The interactions of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride with enzymes and proteins often involve the formation of covalent bonds, leading to the modification of the target biomolecules .
Cellular Effects
The effects of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride can inhibit certain signaling pathways, leading to changes in gene expression and metabolic activities within the cell . These effects can result in altered cellular behavior, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in the formation of covalent bonds, which modify the structure and function of the target biomolecules . Additionally, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular behavior and physiology. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride can result in toxic or adverse effects, including tissue damage and organ dysfunction.
Metabolic Pathways
4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is involved in various metabolic pathways within the cell. This compound can interact with enzymes and cofactors that are part of metabolic processes, leading to changes in metabolic flux and metabolite levels . For example, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride can inhibit certain enzymes involved in the synthesis of essential biomolecules, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or by passive diffusion . Once inside the cell, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for the compound’s ability to exert its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride may accumulate in the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may localize to the cytoplasm or other organelles, where it can affect various cellular processes.
Propriétés
IUPAC Name |
4-methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O3S/c1-5-3-6(17(10,14)15)4-7(8(5)16-2)9(11,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKHXWJNHJRFCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


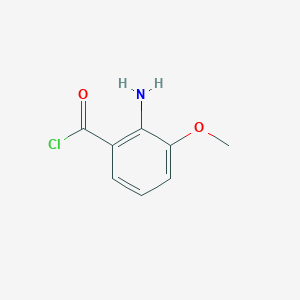
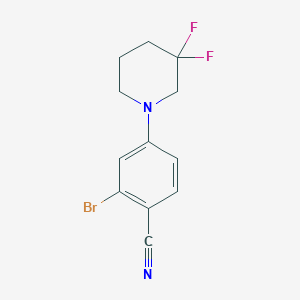
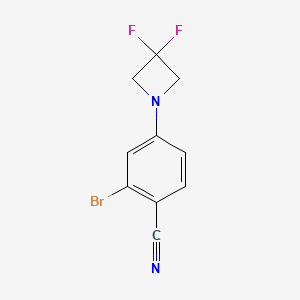
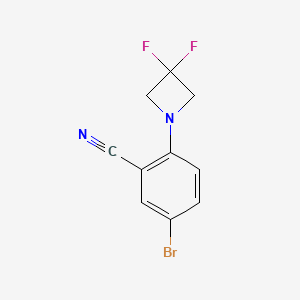

![2,8-Dibromoindolo[3,2-b]carbazole](/img/structure/B1406290.png)
